4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde
Description
The exact mass of the compound 2-(4-Methylphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMLIHMNWLHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362728 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-28-9 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16191-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Biphenyl Scaffolds in Contemporary Chemical and Biological Sciences
The biphenyl (B1667301) scaffold, the fundamental structure of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde, is recognized as a "privileged scaffold" in drug discovery and materials science. doaj.org This core structure is prevalent in numerous pharmaceuticals and naturally occurring compounds. doaj.org The versatility of the biphenyl motif allows it to be a foundational component for developing agents with a wide array of biological activities, including anti-inflammatory, antihypertensive, anti-cancer, and anti-HIV properties. doaj.org
In recent research, biphenyl derivatives have been investigated for their potential in treating chronic myeloid leukemia by targeting protein-protein interactions. acs.org Scientists have also developed biphenyl-based compounds as multitargeted ligands for neurodegenerative diseases by simultaneously inhibiting acetylcholinesterase (AChE) and tau aggregation. nih.gov Furthermore, the biphenyl scaffold has been instrumental in designing negative allosteric modulators for the NMDA (N-methyl-d-aspartate) receptor, which are promising for treating central nervous system disorders like major depressive disorder. nih.gov The structural rigidity and the ability to introduce various functional groups onto the phenyl rings make the biphenyl scaffold a highly adaptable and valuable framework in modern medicinal chemistry. doaj.orgacs.org
Strategic Position of 4 Methyl 1,1 Biphenyl 2 Carbaldehyde Within Biphenyl Chemistry Research
4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde is strategically important as a versatile intermediate in the synthesis of more complex molecules. ontosight.aichemimpex.com Its structure features a biphenyl (B1667301) backbone with two key functional groups: a methyl group (-CH3) and an aldehyde group (-CHO). ontosight.ai The aldehyde group is particularly reactive, allowing for its easy incorporation into larger, more elaborate molecular structures through various chemical transformations. chemimpex.com
This reactivity makes the compound a valuable building block for creating a range of organic products. ontosight.aichemimpex.com It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aichemimpex.com The presence of both the aldehyde and methyl groups on the biphenyl framework provides multiple points for chemical modification, enabling researchers to systematically alter the molecule's structure to achieve desired properties in the final products. This adaptability cements its role as a foundational component in multi-step synthetic pathways.
Overview of Current Academic Research Trajectories for 4 Methyl 1,1 Biphenyl 2 Carbaldehyde
Cross-Coupling Reactions in Biphenyl Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent the cornerstone of modern biaryl synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium. researchgate.net
Suzuki-Miyaura Coupling Protocols and Optimization for this compound Synthesis
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. gre.ac.uk
A plausible synthetic route to this compound via Suzuki-Miyaura coupling would involve the reaction of 2-formylphenylboronic acid with 4-bromotoluene, or alternatively, 4-methylphenylboronic acid with 2-bromobenzaldehyde.
The optimization of Suzuki-Miyaura coupling reactions is crucial for achieving high yields and purity. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. researchgate.net For sterically hindered substrates, such as those with ortho-substituents, the use of bulky electron-rich phosphine (B1218219) ligands can be beneficial. organic-chemistry.org
Table 1: General Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Common Variations | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | To facilitate the catalytic cycle. acs.org |
| Ligand | Triphenylphosphine, Buchwald ligands | To stabilize the palladium center and promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | To activate the boronic acid. researchgate.net |
| Solvent | Toluene (B28343), Dioxane, Ethanol/Water | To dissolve reactants and influence reaction rate. researchgate.netresearchgate.net |
| Temperature | Room Temperature to Reflux | To provide sufficient energy for the reaction to proceed. researchgate.net |
Recent advancements have focused on developing more robust and efficient catalyst systems, including the use of palladacycle precatalysts and N-heterocyclic carbene (NHC) ligands, which can facilitate couplings of sterically hindered aryl chlorides at room temperature. organic-chemistry.org Closed-loop optimization workflows leveraging machine learning and robotic experimentation are also emerging as powerful tools for discovering general and high-yielding reaction conditions for challenging couplings. nih.gov
Application of Other Palladium-Catalyzed Cross-Couplings (e.g., Kumada, Hiyama, Stille, Negishi)
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions offer alternative synthetic routes to biphenyl derivatives.
Kumada Coupling : This was the first reported transition-metal-catalyzed cross-coupling reaction and involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org Its advantage lies in the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit functional group tolerance. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-methylphenylmagnesium bromide with 2-bromobenzaldehyde.
Hiyama Coupling : The Hiyama coupling utilizes an organosilicon compound as the organometallic partner. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). lscollege.ac.in Organosilanes are advantageous due to their stability and low toxicity. lscollege.ac.in
Stille Coupling : The Stille reaction employs organotin compounds (organostannanes) as the nucleophilic partner. orgsyn.org A significant advantage of this method is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. orgsyn.org However, the toxicity of organotin compounds is a major drawback. orgsyn.org
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.org Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for the synthesis of complex molecules. nih.govnumberanalytics.com Recent developments have led to milder and more efficient catalyst systems for this reaction. nih.gov
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Organometallic Reagent | Key Features |
|---|---|---|
| Kumada | Organomagnesium (Grignard) | High reactivity, but limited functional group tolerance. organic-chemistry.org |
| Hiyama | Organosilicon | Stable and low-toxicity reagents, requires fluoride activation. lscollege.ac.in |
| Stille | Organotin | Stable reagents, broad functional group tolerance, but toxic. orgsyn.org |
| Negishi | Organozinc | High reactivity and good functional group tolerance. organic-chemistry.orgnih.gov |
Ullmann Coupling Approaches for Substituted Biphenyls
The Ullmann reaction is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules. organic-chemistry.orgwikipedia.org Traditionally, this reaction requires harsh conditions, such as high temperatures, and stoichiometric amounts of copper. lscollege.ac.inwikipedia.org The classic Ullmann reaction is typically limited to electron-deficient aryl halides. lscollege.ac.in
Modern variations of the Ullmann reaction have been developed that employ palladium or nickel catalysts and proceed under milder conditions. lscollege.ac.in These modified procedures have expanded the substrate scope of the reaction. lscollege.ac.in For the synthesis of this compound, an Ullmann coupling could potentially be employed, though it is often superseded by the more versatile palladium-catalyzed methods for unsymmetrical biaryls. wikipedia.org
Sonogashira Coupling for Ethynyl-Substituted Biphenyls
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org While not a direct method for the synthesis of this compound, it is a powerful tool for introducing ethynyl (B1212043) substituents onto a biphenyl scaffold. For instance, an ethynyl-substituted biphenyl could be synthesized and subsequently transformed into a carbaldehyde functional group. This reaction is valued for its reliability and broad applicability in organic synthesis. beilstein-journals.org The development of sustainable protocols for the Sonogashira reaction, for example using bio-derived solvents, is an active area of research. beilstein-journals.org
Functionalization Strategies for the Biphenyl Carbaldehyde Moiety
In addition to forming the biphenyl core, the introduction and transformation of functional groups are critical steps in the synthesis of this compound.
Friedel-Crafts Acylation and Subsequent Transformations for this compound
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. nih.govorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov
A potential synthetic route to this compound using this methodology could involve the Friedel-Crafts acylation of 4-methylbiphenyl (B165694). The acylation would likely occur at the 2-position of the unsubstituted phenyl ring due to steric hindrance from the methyl group on the other ring. The resulting ketone could then be transformed into the desired carbaldehyde through subsequent reduction and oxidation steps. It is important to note that Friedel-Crafts reactions can sometimes lead to mixtures of isomers, and the regioselectivity would need to be carefully controlled. libretexts.org Intramolecular Friedel-Crafts reactions are also valuable for the synthesis of polycyclic aromatic compounds. masterorganicchemistry.com
Vilsmeier-Haack Formylation in Biphenyl Systems
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgnumberanalytics.comchemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring. jk-sci.comwikipedia.org
In the context of biphenyl systems, the regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic and steric effects of the substituents on the biphenyl core. For a substrate such as 4-methylbiphenyl, the methyl group on one ring and the phenyl group on the other both act as activating, ortho-, para-directing groups. The Vilsmeier reagent, being a relatively bulky electrophile, will preferentially attack the less sterically hindered positions. The formylation is anticipated to occur primarily at the para position of the methyl-substituted ring and the ortho and para positions of the unsubstituted ring. Therefore, direct Vilsmeier-Haack formylation of 4-methylbiphenyl would likely lead to a mixture of isomers, with the desired this compound being a minor product. To achieve higher selectivity for the ortho-formylation, the use of a directing group would be necessary.
Table 1: General Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition |
|---|---|
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) |
| Substrate | Electron-rich aromatic compound |
| Solvent | Dichloromethane, DMF |
| Temperature | 0 °C to 100 °C |
| Reaction Time | 1-24 hours |
Directed Ortho-Metalation and Formylation Techniques
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caresearchgate.netharvard.eduresearchgate.netthieme-connect.de This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group with high regioselectivity. commonorganicchemistry.comthieme-connect.desemanticscholar.org
For the synthesis of this compound, a suitable DMG would need to be installed on the biphenyl scaffold. For instance, an amide group, such as a N,N-diethylcarboxamide, at the 2-position of the biphenyl system can effectively direct lithiation to the adjacent ortho-position of the other ring. Subsequent treatment with DMF would yield the desired aldehyde. The choice of the organolithium reagent, typically n-butyllithium or sec-butyllithium, and the reaction temperature are crucial for the success of this method.
Table 2: Representative Directed Ortho-Metalation and Formylation
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Metalation | Substrate with DMG, n-BuLi or s-BuLi, THF, -78 °C | Generation of aryllithium intermediate |
| 2. Formylation | N,N-Dimethylformamide (DMF) | Introduction of the formyl group |
| 3. Work-up | Aqueous acid | Hydrolysis to the aldehyde |
Selective Oxidation and Reduction Pathways of Aldehyde and Precursor Groups
The synthesis of this compound can also be achieved through the selective oxidation of a precursor methyl group or the reduction of a carboxylic acid.
One potential precursor is 2,4'-dimethylbiphenyl. The selective oxidation of the methyl group at the 2-position to a formyl group is challenging due to the presence of the other methyl group. However, methods like the Sommelet reaction or the Kornblum oxidation of a corresponding 2-chloromethyl-4'-methylbiphenyl intermediate could be employed. wikipedia.org The Sommelet reaction utilizes hexamine to convert a benzyl (B1604629) halide to an aldehyde, while the Kornblum oxidation employs dimethyl sulfoxide (B87167) (DMSO) for the same transformation.
Alternatively, the reduction of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid to the corresponding aldehyde offers another synthetic route. This transformation can be achieved using various reducing agents. A common method involves the conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund reduction or treatment with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.
Specialized Synthetic Routes and Derivatization
Ritter-Type Reactions for Analogous Structures
The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid. nrochemistry.comwikipedia.orgorganic-chemistry.orgmissouri.eduopenochem.org This reaction can be adapted to synthesize derivatives of biphenyl systems.
For instance, a precursor such as (4'-methyl-[1,1'-biphenyl]-2-yl)methanol could be treated with a strong acid to generate a stable benzylic carbocation. The subsequent reaction of this carbocation with a nitrile, followed by hydrolysis, would yield an N-((4'-methyl-[1,1'-biphenyl]-2-yl)methyl)amide. The choice of the nitrile determines the nature of the acyl group in the final amide product.
Table 3: General Scheme for Ritter-Type Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Biphenyl-2-ylmethanol derivative | Nitrile (R-C≡N) | Strong Acid (e.g., H₂SO₄) | N-((Biphenyl-2-yl)methyl)amide |
Hantzsch Condensation in the Synthesis of Biphenyl-Containing Heterocycles
The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469). wikipedia.orgnih.govchemtube3d.comorganic-chemistry.org This dihydropyridine can then be oxidized to the corresponding pyridine derivative.
This compound can serve as the aldehyde component in the Hantzsch reaction to synthesize biphenyl-containing dihydropyridines. The reaction of this aldehyde with, for example, ethyl acetoacetate (B1235776) and ammonium acetate (B1210297) would yield a 4-(4'-methyl-[1,1'-biphenyl]-2-yl)-1,4-dihydropyridine derivative. These products are of interest in medicinal chemistry due to their structural similarity to known calcium channel blockers. nih.govsigmaaldrich.comresearchgate.netrsc.orgnih.gov
Table 4: Hantzsch Dihydropyridine Synthesis Components
| Component | Example |
|---|---|
| Aldehyde | This compound |
| β-Ketoester | Ethyl acetoacetate |
| Nitrogen Source | Ammonium acetate |
| Solvent | Ethanol |
Chloromethylation and Subsequent Derivatization of Biphenyls
Chloromethylation is a useful functionalization reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. The chloromethylated product can then be further derivatized. For example, the chloromethyl group can be oxidized to an aldehyde. researchgate.netunive.it
The chloromethylation of 4-methylbiphenyl would be expected to yield a mixture of isomers. However, by controlling the reaction conditions, it may be possible to favor the formation of 2-(chloromethyl)-4'-methylbiphenyl. This intermediate can then be converted to this compound via oxidation, for instance, through the Sommelet reaction with hexamine or the Kornblum oxidation with DMSO.
Multi-Step Conversions from Carboxylic Acids or Nitriles
The synthesis of this compound can be effectively achieved through multi-step pathways originating from more stable or readily available precursors such as carboxylic acids and nitriles. These functional groups serve as versatile handles that can be transformed into the target aldehyde moiety via carefully controlled reaction sequences. The methodologies discussed herein focus on the conversion of 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid and 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile into the desired carbaldehyde.
Conversion from 4'-Methyl-[1,1'-biphenyl]-2-carboxylic Acid
The transformation of a carboxylic acid to an aldehyde requires a two-step sequence involving an initial activation of the carboxylic acid followed by a partial reduction. Direct reduction is often challenging as it can lead to over-reduction to the corresponding alcohol. A common and reliable strategy involves the conversion of the carboxylic acid to an acid chloride, which is subsequently reduced to the aldehyde.
The precursor, 4'-methylbiphenyl-2-carboxylic acid, can be prepared via the hydrolysis of its corresponding 2-(4,4-dimethyloxazolin-2-yl) derivative. google.comgoogle.com This process typically involves heating the oxazoline (B21484) compound with a strong mineral acid like hydrochloric acid. google.comgoogle.com
Once the carboxylic acid is obtained, it is activated by converting it into 4'-Methyl-[1,1'-biphenyl]-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. The resulting acid chloride is a more reactive species, primed for reduction.
The final step is the partial reduction of the acid chloride to this compound. A mild and selective reducing agent is required to prevent the formation of the alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a frequently used reagent for this transformation, known as the Rosenmund reduction, which provides the desired aldehyde in good yield.
Table 1: Synthetic Route from 4'-Methyl-[1,1'-biphenyl]-2-carboxylic Acid
| Step | Starting Material | Reagents & Conditions | Product |
| 1 | 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid | Thionyl chloride (SOCl₂), reflux | 4'-Methyl-[1,1'-biphenyl]-2-carbonyl chloride |
| 2 | 4'-Methyl-[1,1'-biphenyl]-2-carbonyl chloride | Lithium tri-tert-butoxyaluminum hydride, dry ether, low temp. | This compound |
Conversion from 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
An alternative and efficient route to this compound starts from the corresponding nitrile, 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile. The synthesis of this nitrile intermediate can be accomplished through modern cross-coupling techniques, such as palladium-catalyzed C-H bond activation, coupling aryl nitriles with aryl halides. nih.gov
The conversion of the nitrile functional group into an aldehyde is a well-established transformation in organic synthesis. The most common method involves the partial reduction of the nitrile using a hydride reagent, followed by hydrolysis of the resulting imine intermediate. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this reaction.
The reaction is typically carried out at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or hexane. DIBAL-H adds to the nitrile to form an aluminum-imine complex. This intermediate is stable at low temperatures but is readily hydrolyzed upon the addition of an aqueous acid during the workup step. The hydrolysis cleaves the carbon-nitrogen double bond of the imine, yielding the desired aldehyde, this compound. A one-pot process for the hydrolysis of 4'-methyl-2-cyanobiphenyl to the carboxylic acid and subsequent esterification has been documented, highlighting the utility of the nitrile as a precursor. google.com
Table 2: Synthetic Route from 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
| Step | Starting Material | Reagents & Conditions | Product |
| 1 | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | 1. DIBAL-H, Toluene, -78 °C2. H₃O⁺ workup | This compound |
Mechanistic Insights into Carbonyl Reactivity
The aldehyde group in this compound is the primary site for a variety of chemical transformations. Due to the electronegativity difference between the carbon and oxygen atoms, the carbonyl group is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The reactivity of this aldehyde is influenced by both electronic and steric factors imparted by the bulky, electron-donating 4'-methylbiphenyl substituent. libretexts.orglibretexts.org
Nucleophilic Addition Reactions at the Aldehyde Group
The most characteristic reaction of aldehydes is nucleophilic addition. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. masterorganicchemistry.com
This two-step process can be summarized as:
Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon, leading to a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com
Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to give the final alcohol product. masterorganicchemistry.com
The reactivity of this compound in these reactions is generally lower than that of aliphatic aldehydes. This is attributed to the steric hindrance caused by the bulky biphenyl group, which can impede the nucleophile's approach to the carbonyl carbon, and electronic effects from the aromatic system. libretexts.orglibretexts.org
| Nucleophile Type | Example Reagent | Intermediate | Final Product Type | General Mechanism Reference |
|---|---|---|---|---|
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | Primary Alcohol | masterorganicchemistry.com |
| Organometallics (R⁻) | Grignard Reagents (R-MgX) | Alkoxide | Secondary Alcohol | masterorganicchemistry.com |
| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Alkoxide | Cyanohydrin | pressbooks.pub |
| Alcohols (R-OH) | Methanol (CH₃OH) | Hemiacetal | Acetal | libretexts.org |
Aldehyde Reduction and Oxidation Mechanisms
Reduction: The aldehyde group can be readily reduced to a primary alcohol. This transformation typically involves the transfer of a hydride ion (H⁻) from a reducing agent to the carbonyl carbon. numberanalytics.com Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comnumberanalytics.com The mechanism follows the general nucleophilic addition pathway, where the hydride acts as the nucleophile. The resulting alkoxide intermediate is then protonated during an acidic workup to yield (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol. masterorganicchemistry.com
Oxidation: Aldehydes are highly susceptible to oxidation, typically yielding carboxylic acids. libretexts.org The oxidation of this compound to 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid can be achieved using various oxidizing agents. The mechanism for oxidation, for instance with chromium-based reagents, often involves the initial formation of a hydrate (B1144303) (gem-diol) by the addition of water to the aldehyde. libretexts.orgucr.edu This hydrate is then oxidized to the carboxylic acid. libretexts.org Milder oxidizing agents like Tollens' reagent ([Ag(NH₃)₂]⁺) can also be used, which selectively oxidize aldehydes over other functional groups. libretexts.org In this case, the aldehyde reduces the silver complex to metallic silver, forming a characteristic "silver mirror," while being oxidized to the carboxylate salt under alkaline conditions. libretexts.org
Electrophilic Aromatic Substitution on the Biphenyl Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. ucalgary.ca The biphenyl core of this compound contains two rings with different substituents, leading to complex regioselectivity.
Regioselectivity and Substituent Effects on Reaction Pathways
The outcome of an EAS reaction on this molecule is dictated by the combined electronic and steric effects of the aldehyde (-CHO) group and the methyl (-CH₃) group.
The Aldehyde Group (-CHO): This group is strongly deactivating (making the ring less reactive than benzene) and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org Therefore, electrophilic attack on the ring bearing the aldehyde group would be directed to the positions meta to the aldehyde (C3 and C5).
The Methyl Group (-CH₃): This group is activating (making the ring more reactive than benzene) and an ortho, para-director due to its electron-donating hyperconjugation and inductive effects. libretexts.org Electrophilic attack on this ring would be directed to the positions ortho (C3' and C5') and para (C6') to the methyl group.
Given that activating groups enhance the rate of reaction more than deactivating groups slow it down, electrophilic substitution is overwhelmingly favored on the methyl-substituted ring. libretexts.org The primary products would result from substitution at the positions ortho and para to the activating methyl group. Steric hindrance from the other phenyl ring might slightly disfavor substitution at the ortho positions (C3' and C5') compared to the para position (C6').
| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Major Substitution Sites | Reference for Principles |
|---|---|---|---|---|---|
| Ring A (with -CHO) | -CHO (Formyl) | Deactivating | meta | Minor (C3, C5) | libretexts.org |
| Ring B (with -CH₃) | -CH₃ (Methyl) | Activating | ortho, para | Major (C3', C5', C6') | libretexts.org |
Intramolecular Cyclization Pathways (e.g., Hemiacetal and Acetal Formation)
While this compound itself lacks a suitably positioned internal nucleophile (like a hydroxyl group) for a simple intramolecular hemiacetal formation, it can undergo intermolecular reactions with alcohols to form hemiacetals and subsequently acetals. libretexts.orgmasterorganicchemistry.com The reaction begins with the nucleophilic attack of an alcohol molecule on the carbonyl carbon, typically catalyzed by acid, to form a hemiacetal. libretexts.org In the presence of excess alcohol and an acid catalyst, the hemiacetal can react further. The hydroxyl group of the hemiacetal is protonated, leaves as a water molecule, and a second alcohol molecule attacks the resulting carbocation to form a stable acetal. libretexts.orglibretexts.org
However, under specific conditions, biphenyl aldehydes can undergo other types of intramolecular cyclization. For instance, treatment with a strong base like potassium tert-butoxide (KOt-Bu) in DMF can promote an intramolecular cyclization to form phenanthrene (B1679779) derivatives. rsc.org This transformation proceeds through a proposed free radical pathway, effectively creating a new ring by forming a bond between the aldehyde carbon and the opposing phenyl ring. rsc.org
Catalytic Transformations Involving this compound
The aldehyde and the biphenyl scaffold can participate in various catalytic transformations. For example, the aldehyde group can be a directing group in metal-catalyzed C-H activation reactions, enabling functionalization at a nearby C-H bond. nih.gov Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) with H₂ gas, provides an efficient method for the reduction of the aldehyde to a primary alcohol.
Furthermore, the biphenyl structure itself is a key component in many ligands used in catalysis. While this specific molecule is a substrate, its derivatives are relevant to the field. Catalytic cross-coupling reactions, such as the Suzuki or Negishi coupling, could potentially be employed to further functionalize the biphenyl core, assuming one of the rings were modified to contain a suitable leaving group (e.g., a halide). rsc.org
Metal-Catalyzed Reactions and Their Mechanisms
The presence of the aldehyde group and the ortho-substituted biphenyl system in this compound makes it a suitable substrate for various intramolecular metal-catalyzed reactions. While direct studies on this specific molecule are not extensively documented, analogous transformations with similar 2-formylbiphenyl derivatives provide significant insight into its potential reactivity, particularly in palladium- and rhodium-catalyzed cyclization reactions.
A prominent reaction pathway for compounds of this class is the intramolecular cyclization to form tricyclic structures, such as fluoren-9-one derivatives. Palladium-catalyzed reactions, in particular, have been shown to be effective for the synthesis of fluoren-9-ones from related precursors like 2-haloarenecarboxaldehydes and o-halobiaryls. nih.govnih.govresearchgate.net These reactions suggest a plausible pathway for the transformation of this compound.
One potential mechanism involves an intramolecular C-H activation. In a hypothetical palladium-catalyzed reaction, the aldehyde group could coordinate to the palladium center, facilitating the activation of a C-H bond on the adjacent phenyl ring. This would lead to the formation of a palladacycle intermediate. Subsequent reductive elimination would then yield the cyclized product.
Another well-documented approach for similar substrates is palladium-catalyzed cyclocarbonylation. nih.govresearchgate.netresearchgate.net In these reactions, an ortho-halo-substituted biphenyl is treated with carbon monoxide in the presence of a palladium catalyst. While this compound does not possess a halogen for a classical cross-coupling approach, intramolecular reactions involving the aldehyde functionality can be envisaged. For instance, a palladium catalyst could facilitate an intramolecular decarbonylative coupling, although this is less common. A more likely scenario would involve the conversion of the aldehyde to a different functional group that is more amenable to known palladium-catalyzed cyclizations.
The following table summarizes representative palladium-catalyzed cyclization reactions of analogous 2-substituted biphenyls to form fluoren-9-ones, which can serve as a model for the potential reactivity of this compound.
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-Iodo-4'-methylbiphenyl | Pd(OAc)₂/dppp, CO (1 atm) | K₂CO₃, DMF, 100 °C | 2-Methylfluoren-9-one | 95 | nih.gov |
| 2-Bromobiphenyl-2'-carbaldehyde | [Pd(dba)₂], P(o-tol)₃ | NMP, 120 °C | Fluoren-9-one | 82 | nih.gov |
| 2-Iodo-3'-methylbiphenyl | Pd(OAc)₂/dppp, CO (1 atm) | K₂CO₃, DMF, 100 °C | 3-Methylfluoren-9-one | 98 | researchgate.net |
This table is illustrative and based on reactions of analogous compounds.
Rhodium catalysts are also known to promote intramolecular hydroacylation reactions, which could be a potential pathway for the cyclization of this compound. nih.govnih.gov In such a reaction, a rhodium(I) catalyst would coordinate to the aldehyde and the proximal double bond of the second aromatic ring, leading to the formation of a five-membered rhodacycle. Subsequent reductive elimination would then furnish a fluoren-9-ol derivative.
Supramolecular Catalysis Applications
The principles of supramolecular catalysis, where non-covalent interactions are utilized to control reactivity, offer intriguing possibilities for reactions involving this compound. nih.govresearchgate.net A key concept in this field is the use of molecular hosts, such as capsules or cages, to encapsulate guest molecules and thereby alter their reactivity. nih.govrsc.org
For instance, the encapsulation of an aldehyde within a supramolecular cage has been shown to catalyze its reduction to the corresponding alcohol under neutral pH conditions, a reaction that would otherwise require acidic conditions. nih.gov The cage is thought to stabilize the protonated aldehyde intermediate, thereby lowering the activation energy for the reduction. Given its molecular dimensions, this compound could potentially be encapsulated within a suitably sized supramolecular host.
The following table outlines the general principles of supramolecular catalysis for aldehyde reductions, which could be applicable to this compound.
| Host System | Guest Molecule | Reaction | Key Outcome | Proposed Mechanism | Reference |
| Anionic Fe₄L₆ Cage | Aromatic Aldehydes | Reduction with NaBH₃CN | Catalysis in neutral water | Stabilization of protonated oxocarbenium ion intermediate | nih.gov |
| Self-Assembled Capsule | Reactive Intermediates | Stabilization | Isolation and characterization of otherwise transient species | Confinement within the host cavity | rsc.org |
This table illustrates general principles of supramolecular catalysis with aldehydes.
Furthermore, the biphenyl moiety of this compound could participate in π-π stacking interactions with the aromatic panels of a supramolecular host, leading to specific orientations of the aldehyde group within the cavity. This controlled orientation could be exploited to achieve regioselective or stereoselective reactions that would be difficult to accomplish using traditional catalytic methods. The development of such host-guest systems for this specific aldehyde would be a promising area for future research in supramolecular catalysis.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR, alongside advanced 2D techniques, provide a complete picture of its molecular framework and preferred conformation in solution.
The ¹H NMR spectrum of this compound is complex, exhibiting distinct signals for the aldehyde, methyl, and aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing aldehyde group and the electron-donating methyl group, as well as the anisotropic effects arising from the twisted biphenyl (B1667301) system.
A predicted analysis based on spectral data from analogous compounds like biphenyl-2-carbaldehyde and 4-methylbiphenyl (B165694) suggests the following assignments researchgate.netrsc.org:
Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically around δ 9.9-10.1 ppm. This significant deshielding is characteristic of an aldehyde proton directly attached to an aromatic ring.
Aromatic Protons (Ring A: Carbaldehyde-substituted): The four protons on this ring are chemically distinct. The proton adjacent to the aldehyde group (H3) is expected to be the most downfield of the aromatic signals (around δ 8.0-8.1 ppm) due to the strong deshielding effect of the carbonyl group. The other protons (H4, H5, H6) would appear as a complex multiplet pattern between δ 7.4 and 7.7 ppm.
Aromatic Protons (Ring B: Methyl-substituted): The protons on the p-tolyl group exhibit a characteristic AA'BB' system. The two protons ortho to the methyl group (H3', H5') would appear as a doublet around δ 7.2-7.3 ppm, while the two protons meta to the methyl group (H2', H6') would appear as a doublet around δ 7.4-7.5 ppm.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected upfield, typically around δ 2.4 ppm rsc.org.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CHO | ~10.0 | Singlet (s) |
| H3 | ~8.05 | Doublet of doublets (dd) |
| H4, H5, H6 | ~7.4 - 7.7 | Multiplet (m) |
| H2', H6' | ~7.45 | Doublet (d) |
| H3', H5' | ~7.28 | Doublet (d) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of 14 distinct signals would confirm the asymmetric nature of the compound.
Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 190-193 ppm.
Aromatic Carbons: The 12 aromatic carbons would resonate in the typical range of δ 120-148 ppm. The quaternary carbons (C1, C2, C1', C4') are generally weaker in intensity. The carbon atom bearing the aldehyde group (C2) and the carbon atom of the inter-ring bond (C1) would be significantly affected by substituents. Based on data for 4-methylbiphenyl, the carbon bearing the methyl group (C4') is expected around δ 138 ppm, while the other carbons of that ring would appear around δ 129.5 ppm rsc.org.
Methyl Carbon (-CH₃): The methyl carbon signal appears upfield, typically around δ 21 ppm rsc.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | ~192 |
| C1, C2, C1', C4' | ~135 - 146 |
| Aromatic CH Carbons | ~127 - 134 |
Due to steric hindrance between the ortho substituents (the aldehyde group on one ring and a hydrogen atom on the other), substituted biphenyls are typically non-planar in solution. libretexts.org This results in a twisted conformation characterized by a specific dihedral angle between the planes of the two aromatic rings. This phenomenon can lead to atropisomerism if the rotational barrier is high enough, though for this specific compound, interconversion is expected to be rapid at room temperature.
Advanced 2D NMR techniques are crucial for probing this three-dimensional structure:
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are close to each other (typically <5 Å). A key application for this compound would be to observe NOE correlations between the aldehyde proton and the ortho protons (H2', H6') of the methyl-substituted ring. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for the preferred conformation and allowing for an estimation of the average dihedral angle. nih.gov
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other through bonds (typically over 2-3 bonds). COSY spectra would be used to confirm the proton assignments within each aromatic ring by showing correlations between adjacent protons (e.g., H3 with H4, H4 with H5, etc.).
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): HSQC correlates directly bonded carbon atoms and protons, allowing for unambiguous assignment of the protonated carbons. HMBC reveals longer-range couplings (2-3 bonds) between carbons and protons. This would be useful to confirm the assignment of quaternary carbons by observing correlations from nearby protons, for example, a correlation from the aldehyde proton to C2 and C1.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
Table 3: Principal Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3050-3030 | C-H Aromatic Stretch | Medium |
| ~2925, 2870 | C-H Aliphatic (Methyl) Stretch | Medium-Weak |
| ~2820, 2720 | C-H Aldehyde Stretch (Fermi Doublet) | Weak |
| ~1705-1685 | C=O Aldehyde Stretch | Strong |
| ~1600, 1480, 1450 | C=C Aromatic Ring Stretch | Medium-Strong |
| ~820 | C-H Out-of-plane bend (para-disubstituted ring) | Strong |
The most characteristic peak is the strong carbonyl (C=O) stretch, expected around 1700 cm⁻¹, typical for an aromatic aldehyde conjugated with a phenyl ring. researchgate.net The C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹, while those for the methyl group appear just below 3000 cm⁻¹. The pair of weak bands often seen around 2820 and 2720 cm⁻¹ is a hallmark of the aldehyde C-H stretch.
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and skeletal vibrations.
Table 4: Principal Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3060 | C-H Aromatic Stretch | Strong |
| ~2920 | C-H Aliphatic (Methyl) Stretch | Medium |
| ~1605 | C=C Aromatic Ring Stretch | Strong |
| ~1290 | C-C Inter-ring Stretch | Strong |
The Raman spectrum is expected to show strong signals for the aromatic C-H and C=C stretching modes. A particularly informative peak in the Raman spectra of biphenyls is the intense band corresponding to the inter-ring C-C stretch, which is expected around 1290 cm⁻¹. researchgate.netchemicalbook.com The symmetric "breathing" mode of the phenyl rings near 1000 cm⁻¹ is also typically strong in Raman spectra. The aldehyde C=O stretch is generally weak in Raman spectroscopy. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C₁₄H₁₂O | 196.08882 |
While a definitive, experimentally determined fragmentation pathway for this compound has not been published, a plausible pathway can be proposed based on established principles of mass spectrometry for aromatic aldehydes and biphenyl compounds. chemguide.co.uklibretexts.orglibretexts.org Upon electron ionization, the molecule would first form a molecular ion ([M]⁺•) with an expected m/z of approximately 196.
The primary fragmentation steps would likely involve the aldehyde functional group, which is a common site for initial bond cleavages. libretexts.org
Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion ([M-H]⁺). This fragment would be highly stabilized by resonance across the aromatic system.
Loss of a Formyl Radical: Another characteristic fragmentation is the cleavage of the C-C bond between the phenyl ring and the carbonyl group, resulting in the loss of a formyl radical (•CHO). This would produce a biphenyl cation ([M-CHO]⁺).
Subsequent fragmentation could involve the biphenyl core. The central C-C bond connecting the two phenyl rings could cleave, leading to fragments corresponding to the individual substituted phenyl rings.
| Proposed Fragment Ion | Formula | Expected m/z | Proposed Origin |
|---|---|---|---|
| [M]⁺• | [C₁₄H₁₂O]⁺• | 196 | Molecular Ion |
| [M-H]⁺ | [C₁₄H₁₁O]⁺ | 195 | Loss of H• from aldehyde |
| [M-CHO]⁺ | [C₁₃H₁₁]⁺ | 167 | Loss of •CHO from aldehyde |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tolyl cation from biphenyl cleavage |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |
Electronic Spectroscopy (UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and provides information about conjugated systems. Aromatic compounds like this compound are expected to show strong absorption bands due to π → π* transitions within the conjugated biphenyl and carbonyl systems. However, specific experimental data detailing the absorption maxima (λmax) for this compound are not available in the surveyed literature.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, SC-XRD would reveal the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl systems, as well as the conformation of the aldehyde group relative to the ring. Despite the power of this technique, a published crystal structure for this compound could not be located in publicly accessible crystallographic databases or the scientific literature. Therefore, key crystallographic data such as the crystal system, space group, and unit cell dimensions remain undetermined.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde at the atomic level. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and other key electronic parameters.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations can reveal important details about its reactivity and kinetic stability.
Theoretical studies on the electronic structure of biphenyl (B1667301) molecules substituted with methyl and hydroxyl groups have shown that the addition of these functional groups influences the electronic properties. A study on methylated biphenyls using DFT with the B3LYP functional and a 6-31G(d,p) basis set demonstrated that while the total energy is primarily dependent on the number of substituent groups, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Fermi level and electrochemical hardness, vary with the position of the substituent. rdd.edu.iq
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For substituted biphenyls, the nature and position of the substituents can modulate this gap. The presence of the electron-donating methyl group and the electron-withdrawing carbaldehyde group in this compound is expected to create a polarized electronic structure, influencing the HOMO and LUMO energy levels.
The molecular electrostatic potential (MEP) is another valuable descriptor derived from DFT calculations, which helps in identifying the regions of a molecule that are rich or poor in electrons. For substituted biphenyls, the MEP can highlight the electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Biphenyls (Note: This table presents typical values for substituted biphenyls as direct data for this compound is not available in the cited literature.)
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV to -5.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.5 eV to -0.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 eV to 5.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.0 D to 4.0 D | Measures the overall polarity of the molecule. |
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a good starting point for understanding the electronic structure of molecules. While DFT has become more prevalent for many applications, HF and post-Hartree-Fock methods remain important for certain types of calculations and for benchmarking other methods.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation effects, leading to more accurate predictions of electronic properties. Studies on bis(ortho-substituted phenyl)methylenes have utilized post-Hartree-Fock methods to investigate their complex electronic structures, highlighting the importance of these advanced computational techniques for systems with challenging electronic features. nih.gov For this compound, such methods could provide a more refined understanding of its electronic energy levels and properties compared to standard DFT or HF calculations.
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule.
For molecules like this compound, which contain carbon, hydrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) or more extensive basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed. The inclusion of polarization functions (d,p) is generally necessary to accurately describe the bonding and electronic distribution, especially for the carbonyl group in the carbaldehyde moiety.
A benchmarking study on the torsional barriers of substituted biphenyls using various density functionals highlighted the importance of using large triple-ζ basis sets to achieve accurate results relative to experimental values. rsc.org This underscores the need for careful basis set selection to balance accuracy with computational feasibility, particularly for larger molecules. The computational cost scales rapidly with the size of the basis set and the number of atoms in the molecule, making efficiency a key consideration for theoretical studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.
The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho hydrogens. The dihedral angle between the rings is a key conformational parameter. For substituted biphenyls, the size and nature of the ortho substituents significantly influence the preferred dihedral angle and the energy barrier to rotation around the central carbon-carbon bond. libretexts.org
In this compound, the ortho-carbaldehyde group is expected to play a dominant role in determining the conformational preferences. Computational studies on 2-methylbiphenyl (B165360) have shown that the planar conformation is destabilized relative to biphenyl. nih.gov The presence of the larger carbaldehyde group at the 2-position would likely lead to a greater deviation from planarity.
MD simulations can be used to explore the potential energy surface of the molecule as a function of the dihedral angle, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments. A computational study on chlorinated biphenyls utilized conformational searches and molecular dynamics simulations to understand how substitution patterns influence their properties. nih.gov
Table 2: Representative Conformational Properties of Ortho-Substituted Biphenyls (Note: This table presents typical values for ortho-substituted biphenyls as direct data for this compound is not available in the cited literature.)
| Property | Representative Value | Significance |
| Dihedral Angle (Ground State) | 45° - 60° | Defines the most stable three-dimensional structure. |
| Rotational Energy Barrier | 5 - 15 kcal/mol | Determines the rate of interconversion between conformers. |
MD simulations are particularly valuable for studying how a molecule interacts with its surroundings, such as solvent molecules or biological macromolecules. The solvent environment can have a significant impact on the conformational preferences and reactivity of a molecule. Simulations of biphenyl in the liquid phase have been used to understand its intermolecular dynamics. nih.gov
For this compound, MD simulations in different solvents could reveal how solvent polarity affects the dihedral angle and the orientation of the carbaldehyde group. Such simulations can also provide insights into the solvation shell structure and the thermodynamics of solvation.
Furthermore, if this compound is being investigated for potential biological activity, MD simulations can be used to model its interactions with a target protein. These simulations can help to predict the binding mode and estimate the binding affinity, providing valuable information for drug design and development. The interactions of toxic aldehydes with biomolecules like starch have been investigated using molecular dynamics, demonstrating the utility of this approach in understanding molecular interactions in complex systems. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein. These methods are crucial in drug discovery and materials science for understanding binding mechanisms and predicting affinity.
Ligand-target interaction prediction involves placing the ligand, in this case, this compound, into the binding site of a target protein in various orientations and conformations. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. These scores are calculated based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
While specific docking studies for this compound against a particular target are not extensively reported in publicly available literature, a hypothetical docking study against a protein target, such as a hypothetical enzyme "Target Enz-A," would aim to identify the most stable binding pose. The biphenyl core would likely engage in hydrophobic interactions within a pocket, while the polar carbaldehyde group could form hydrogen bonds with specific amino acid residues like serine or histidine. The 4'-methyl group could further contribute to hydrophobic interactions, potentially enhancing binding specificity.
Illustrative Docking Results for this compound against a Hypothetical Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | TYR-84, PHE-210 | Pi-Pi Stacking |
| 2 | -8.2 | LEU-78, VAL-103 | Hydrophobic |
| 3 | -7.9 | SER-122 | Hydrogen Bond (with -CHO) |
Note: The data in this table is illustrative and represents the type of results obtained from a molecular docking study. It is not based on published experimental data for this specific compound.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify other molecules that fit the model and are therefore likely to bind to the same target.
A pharmacophore model derived from the binding pose of this compound would likely feature two aromatic rings, a hydrogen bond acceptor (the carbaldehyde oxygen), and a hydrophobic feature (the methyl group). Such a model could be instrumental in discovering novel compounds with similar structural features for applications in medicinal chemistry or materials science.
Illustrative Pharmacophore Features for this compound
| Feature Type | Number of Features | 3D Coordinates (x, y, z) |
|---|---|---|
| Aromatic Ring | 2 | (2.1, 1.5, 0.3), (-2.5, -0.8, 0.1) |
| Hydrogen Bond Acceptor | 1 | (3.5, -1.2, -0.5) |
Note: The data in this table is for illustrative purposes to show the output of a pharmacophore analysis and is not derived from specific published research on this compound.
Prediction of Reactivity and Selectivity
Theoretical methods are employed to predict the chemical reactivity and selectivity of a molecule by analyzing its electronic structure. These analyses provide insights into which parts of the molecule are more likely to participate in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, making it the likely site for electrophilic attack. The LUMO would likely be centered on the electron-withdrawing carbaldehyde group, indicating this as the probable site for nucleophilic attack.
Illustrative FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
Note: These values are hypothetical and serve to illustrate the data generated from an FMO analysis. They are not based on published computational results for this molecule.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. ontosight.ai It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.
An MEP analysis of this compound would be expected to show a region of high negative potential (red) around the oxygen atom of the carbaldehyde group, due to its high electronegativity. impactfactor.org Regions of positive potential (blue) would likely be found around the hydrogen atom of the carbaldehyde group and the hydrogen atoms of the aromatic rings. This analysis reinforces the prediction that the carbaldehyde oxygen is a primary site for electrophilic interaction.
In this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the biphenyl system. Key interactions would include those between the π orbitals of the two phenyl rings and the π* anti-bonding orbitals. Furthermore, interactions involving the lone pairs on the carbaldehyde oxygen and the adjacent π* orbitals would be significant, influencing the compound's reactivity.
Illustrative NBO Analysis Data for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C1-C6) | π*(C1'-C6') | 20.5 |
| LP(2) O(1) | π*(C-CHO) | 15.2 |
| π(C1'-C6') | π*(C1-C6) | 18.9 |
Note: This table contains hypothetical data to illustrate the results of an NBO analysis and is not based on specific published findings for this compound.
Stereochemical Conformation and Atropisomerism Predictions
Computational chemistry provides critical insights into the three-dimensional structure and dynamic behavior of molecules such as this compound. Theoretical investigations are particularly valuable for predicting its stereochemical conformation and the potential for atropisomerism, a type of axial chirality arising from hindered rotation around a single bond.
The defining structural feature of this compound, with respect to its stereochemistry, is the C-C single bond connecting the two phenyl rings. The presence of a carbaldehyde group at the 2-position (an ortho-substituent) introduces significant steric hindrance, which restricts the free rotation about this pivotal bond. This restriction is a prerequisite for atropisomerism. pharmaguideline.comquora.com In contrast, the methyl group at the 4'-position is remote from the biphenyl linkage and does not significantly contribute to the rotational barrier.
Atropisomers exist when the energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature. pharmaguideline.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the conformational landscape of substituted biphenyls and to calculate the energy barriers associated with internal rotation. rsc.orgrsc.org
For a molecule to exhibit stable atropisomerism at room temperature, the rotational barrier typically needs to be in the range of 10 to 35 kcal/mol. researchgate.net Barriers below this range suggest rapid interconversion between the conformers. researchgate.net Theoretical studies on various ortho-substituted biphenyls have demonstrated that the size and nature of the ortho-substituent are the primary determinants of the height of the rotational barrier. researchgate.netresearchgate.net
In the case of this compound, the ortho-carbaldehyde group is expected to create a substantial barrier to rotation. The planar conformation, where both phenyl rings and the carbaldehyde group are coplanar, is energetically unfavorable due to severe steric clashes between the aldehyde group and the hydrogen atom on the adjacent ring. pharmaguideline.com Consequently, the molecule adopts a non-planar (twisted) ground-state conformation to alleviate this strain.
The rotational barrier is calculated by mapping the potential energy surface as a function of the dihedral angle between the two aromatic rings. The transition state for interconversion of the atropisomers typically corresponds to a planar or near-planar arrangement of the rings. The energy difference between the twisted ground state and this transition state defines the rotational energy barrier.
The following interactive table presents hypothetical, yet representative, data from a DFT study on an ortho-substituted biphenyl carbaldehyde, illustrating the type of information generated in such computational investigations.
| Computational Method | Basis Set | Calculated Parameter | Predicted Value |
| DFT (B3LYP) | 6-31G | Ground State Dihedral Angle | 55° |
| DFT (B3LYP) | 6-31G | Rotational Energy Barrier (ΔG‡) | 18.5 kcal/mol |
| Ab initio (MP2) | cc-pVTZ | Ground State Dihedral Angle | 58° |
| Ab initio (MP2) | cc-pVTZ | Rotational Energy Barrier (ΔG‡) | 20.2 kcal/mol |
These hypothetical values suggest that the rotational barrier for a compound like this compound could be significant enough to allow for the existence of stable atropisomers at or below room temperature. The presence of axial chirality would render the molecule chiral, and its enantiomers could potentially be resolved.
Further computational investigations could refine these predictions by exploring the effects of different solvents, which can influence conformational preferences and rotational barriers. rsc.org Advanced methods could also provide insights into the vibrational frequencies and spectroscopic signatures of the different conformers.
Biological Activity and Medicinal Chemistry Applications
Enzyme Inhibition Studies
Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2) and Mechanistic Insights
There are currently no published studies detailing the inhibitory effects of 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde on cytochrome P450 enzymes, including CYP1A2. Research on the inhibition of CYP enzymes by other biphenyl (B1667301) compounds exists, but these findings cannot be directly extrapolated to this compound without specific experimental validation. Mechanistic insights into how this particular compound might interact with the active site of CYP1A2 or other isoforms are therefore entirely speculative and not supported by scientific evidence.
Modulation of Other Relevant Enzymes
Scientific literature lacks any reports on the modulation of other relevant enzymes by this compound. While related biphenyl structures have been investigated for their effects on various enzymatic pathways, no such data is available for this specific carbaldehyde derivative.
Anticancer Research
In Vitro Cytotoxicity and Antiproliferative Effects
There is no available data from in vitro studies to suggest that this compound possesses cytotoxic or antiproliferative effects against any cancer cell lines. Although the broader class of biphenyl compounds has been a source of interest in anticancer research, this specific molecule has not been evaluated in such assays according to the accessible scientific literature.
Apoptosis Induction Mechanisms and Cellular Pathway Modulation
In the absence of any studies on its cytotoxic effects, there is consequently no information regarding the potential of this compound to induce apoptosis or modulate any cellular pathways involved in cancer progression.
Target Identification and Preclinical Drug Development Potential
As there are no studies identifying any biological activity for this compound, no molecular targets have been identified, and there is no basis to consider it for preclinical drug development at this time.
Antimicrobial Investigations
Research into the direct antimicrobial properties of this compound is limited in publicly available literature. However, the broader class of biphenyl and aldehyde-containing compounds has been the subject of antimicrobial studies, providing a context for the potential activity of this specific molecule.
Direct studies detailing the antibacterial activity spectrum and mechanisms of this compound are not extensively documented. However, related structures demonstrate the potential for this chemical class. For instance, metal complexes incorporating biphenyl moieties, such as bis (biphenyl acetate) bipyridine Cu (II) and Zn (II), have shown significant antibacterial and antibiofilm potential against pathogenic bacteria like E. coli. mdpi.com The proposed mechanism for these related complexes involves disruption of the bacterial membrane and interaction with bacterial DNA. mdpi.com Thiosemicarbazones, which can be synthesized from aldehydes, and their metal complexes have also exhibited moderate inhibitory effects against bacteria such as Bacillus subtilis and Escherichia coli. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for antibacterial drug development.
Specific antifungal efficacy data for this compound is not prominent in scientific literature. Nevertheless, research on other aldehyde-containing compounds highlights their potential as antifungal agents. Benzaldehyde, a simpler aromatic aldehyde, has demonstrated fungistatic and fungicidal activity against fungi like Penicillium expansum, with its efficacy being enhanced when encapsulated. chemrxiv.org Furthermore, various hydrazine (B178648) derivatives, which can be synthesized from aldehydes, have shown high-efficiency, broad-spectrum antifungal activities against pathogenic fungi, including multiple species of Candida. nih.govfrontiersin.org The mechanism of action for some of these related compounds involves inducing oxidative damage and increasing reactive oxygen species (ROS) within the fungal cells. nih.govfrontiersin.org
Neuroprotective Research and Oxidative Stress Mitigation
While direct neuroprotective studies on this compound are not widely reported, the mitigation of oxidative stress is a key strategy in combating neurodegenerative diseases. Oxidative stress leads to neuronal cell death and is implicated in conditions like Alzheimer's disease. nih.gov Research has shown that various chemical compounds can exert neuroprotective effects by modulating oxidative stress pathways. For example, some agents protect the brain from amyloid-beta (Aβ)-induced oxidative damage by regulating the Nrf2/HO-1 pathway, which is crucial for maintaining redox balance. researchgate.net Other compounds have been shown to attenuate the formation of malondialdehyde, protein oxidation, and reactive oxygen species, thereby reducing neuroinflammation and protecting neuronal integrity. researchgate.net The potential for this compound or its derivatives to act in a similar capacity remains an area for future investigation.
Receptor Modulation and Ligand Design
The biphenyl carbaldehyde scaffold is a recognized pharmacophore in the design of ligands that modulate critical biological receptors, including dopamine (B1211576) and estrogen receptors.
The dopamine D1 receptor (D1R) is a key target for treating various psychiatric and neurological disorders. nih.govbiorxiv.org Instead of direct (orthosteric) activation, positive allosteric modulators (PAMs) offer a more nuanced approach by enhancing the effect of the endogenous ligand, dopamine. nih.gov The biphenyl scaffold has been identified as a promising starting point for developing such modulators. In a screening for new D1R PAMs, a structurally related compound, 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde, was identified as an initial hit, showing a significant increase in the maximal effect of dopamine. acs.org This discovery underscores the potential of the biphenyl carbaldehyde core, as found in this compound, for the rational design of novel D1R allosteric modulators. nih.govacs.org
Table 1: Activity of a Related Biphenyl Carbaldehyde at the Dopamine D1 Receptor
| Compound | Target | Activity Type | Observed Effect | Reference |
|---|
The estrogen receptor beta (ERβ) is a target for therapies related to cancer and inflammatory conditions. nih.govnih.gov Biphenyl derivatives have been specifically investigated for their ability to selectively target ERβ over the alpha subtype (ERα). nih.gov The biphenyl core is considered beneficial for achieving this selectivity. Research into new ERβ-selective ligands has utilized biphenyl carbaldehyde oximes, which are synthesized from biphenyl aldehyde precursors. nih.gov For example, the synthesis of 3-Fluoro-4′-hydroxy-1,1′-biphenyl-4-carbaldehyde oxime involved a biphenyl aldehyde intermediate, demonstrating the utility of this chemical motif in creating ERβ-selective agents. nih.gov This highlights the value of the this compound structure as a foundational element for designing ligands with selective ERβ agonist activity.
Table 2: Biphenyl Derivatives as Estrogen Receptor Ligands
| Compound Class | Target Receptor | Role of Biphenyl Core | Application | Reference |
|---|---|---|---|---|
| Biphenyl carbaldehyde oximes | Estrogen Receptor β (ERβ) | Key scaffold for selectivity | Design of ERβ-selective agonists | nih.gov |
Angiotensin II Receptor Antagonism and Calcium Channel Blockade
The pursuit of multi-target drugs for treating complex diseases like hypertension has led to the exploration of single molecules that can modulate multiple physiological pathways. One such strategy involves the simultaneous antagonism of the angiotensin II type 1 (AT1) receptor and the blockade of L-type calcium channels. The biphenyl scaffold, a core component of this compound, is a key structural feature in a class of AT1 receptor antagonists known as "sartans". researchgate.netresearchgate.net
Research has focused on creating dual-activity compounds by merging the essential pharmacophoric elements of AT1 antagonists with those of 1,4-dihydropyridine (B1200194) calcium channel blockers. nih.gov In many successful AT1 antagonists, the biphenyl scaffold correctly orients an acidic group, such as a tetrazole or carboxylic acid, which is crucial for mimicking key residues of angiotensin II and binding to the receptor. researchgate.net A study focused on this dual-action approach involved the synthesis of novel 1,4-dihydropyridine derivatives that incorporate a biphenyl-2'-tetrazole moiety. nih.gov These hybrid molecules were designed with the hypothesis that combining the structural features of both drug classes would yield analogs with potential dual activity. nih.gov
While this compound possesses the foundational biphenyl core, it features a carbaldehyde group at the 2-position instead of the acidic tetrazole ring typically required for potent AT1 receptor antagonism. This structural difference suggests that its activity as a traditional AT1 antagonist would be limited. However, its biphenyl framework makes it a relevant starting point or intermediate for the synthesis of more potent dual-action cardiovascular agents.
Hsp90 Inhibition Studies
Heat shock protein 90 (Hsp90) is a molecular chaperone that is a prime target in cancer therapy due to its role in stabilizing numerous oncogenic proteins. nih.govnih.gov Efforts in drug discovery have identified inhibitors that target the C-terminus of Hsp90, offering an alternative to N-terminal inhibitors. nih.govnih.gov The natural product novobiocin (B609625) was an early C-terminal inhibitor, and subsequent research has sought improved scaffolds. nih.gov
The biphenyl moiety, as found in this compound, has been identified as a suitable replacement for the coumarin (B35378) ring system of novobiocin. nih.gov This scaffold provides a flexible platform for developing new Hsp90 C-terminal inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on these biphenyl-based inhibitors have demonstrated that modifications to the core structure can significantly enhance anti-proliferative activity. nih.govnih.gov For instance, in silico studies suggested that adding a methyl group to the biphenyl core could introduce beneficial hydrophobic interactions within the Hsp90 binding site, potentially increasing affinity. nih.gov This makes the 4'-methyl group of the title compound a feature of interest. Western blot analyses have confirmed that biphenyl analogs can induce the degradation of Hsp90-dependent client proteins, such as Her2 and Raf-1, confirming their mechanism of action. nih.gov
EGFR Tyrosine Kinase Allosteric Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in oncology. nih.govnih.gov The emergence of drug resistance to traditional EGFR tyrosine kinase inhibitors (TKIs), often through mutations like T790M and C797S, has spurred the search for new inhibitory mechanisms. nih.govacs.org One promising approach is the development of allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offering a way to overcome resistance. nih.govresearchgate.net
The search for novel allosteric inhibitors has led to the exploration of diverse chemical scaffolds. Research efforts have included the investigation of biphenyl-containing derivatives as potential EGFR tyrosine kinase allosteric site inhibitors. researchgate.net While specific studies detailing the allosteric inhibitory activity of this compound are not prominent, its core structure aligns with the broader exploration of biphenyls as a scaffold for targeting this challenging receptor. The development of such inhibitors is aimed at creating fourth-generation agents that can effectively treat patients who have developed resistance to existing therapies. nih.gov
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Biological Activity
Structure-activity relationship studies on biphenyl-based compounds have provided critical insights into optimizing their biological activity for various targets.
For Hsp90 C-terminal inhibitors , modifications to the biphenyl core and its appendages have been systematically explored. nih.govnih.gov The introduction of substituents onto the biphenyl system was expected to forge additional interactions within the binding pocket. nih.gov Studies revealed that adding a methyl group could enhance hydrophobic interactions. nih.gov Further investigations showed that derivatives with hydrogen bond donors, such as methoxy (B1213986) and phenol (B47542) groups, were often more active than the methyl-substituted analogs. nih.gov Halogen substitutions on an associated benzamide (B126) side chain also yielded potent activity. nih.gov
| Substituent Type on Biphenyl Core | Observed Impact on Activity | Rationale/Interaction Type |
|---|---|---|
| Unsubstituted | Baseline Activity | Core scaffold interaction |
| Methyl (-CH3) | Increased Activity | Enhanced hydrophobic interactions |
| Methoxy (-OCH3) | Greater Activity than Methyl | Potential hydrogen bond donor/acceptor |
| Phenol (-OH) | Greater Activity than Methoxy/Methyl | Strong hydrogen bond donor |
In the context of Angiotensin II receptor antagonists , the substituents on the biphenyl core are paramount for activity. The most critical feature is an acidic group (tetrazole or carboxylic acid) at the 2'-position, which is essential for binding to the AT1 receptor. researchgate.net The methyl group at the 4'-position, as seen in this compound, is a feature present in some potent antagonists, where it likely contributes to favorable hydrophobic interactions. nih.gov However, replacing the essential acidic group with a non-acidic aldehyde would be expected to drastically reduce or eliminate AT1 receptor binding affinity. researchgate.net
Role of the Biphenyl Core and Aldehyde Group in Target Interaction
The specific structural components of this compound—the biphenyl core and the aldehyde group—play distinct roles in its potential interactions with biological targets.
Biphenyl Core: The biphenyl moiety serves as a rigid and sterically defined scaffold. Its primary role is to orient the functional groups in a precise three-dimensional arrangement required for target binding. nih.gov
In AT1 antagonists , the biphenyl core mimics the spatial presentation of key amino acid side chains of angiotensin II, enabling it to fit within the receptor's binding pocket. nih.gov The rotational flexibility around the bond connecting the two phenyl rings (the dihedral angle) is also a critical parameter that can be influenced by substituents, thereby affecting conformational freedom and receptor affinity. nih.gov
For Hsp90 inhibitors , the biphenyl system acts as a surrogate for the coumarin ring of novobiocin, providing a synthetically accessible and modifiable platform. nih.gov It forms the central structural unit upon which other interacting moieties are built.
Aldehyde Group: The aldehyde functional group (-CHO) is chemically reactive and can engage in several types of interactions within a protein binding site.
Hydrogen Bonding: The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, a common interaction in ligand-protein binding.
Covalent Bonding: Aldehydes can react with nucleophilic residues, most notably the primary amine of a lysine (B10760008) side chain, to form a Schiff base (imine). nih.gov This interaction can be reversible and may contribute to a compound's binding affinity and residence time at the target.
Polar Interactions: The carbonyl group is polarized, allowing for dipole-dipole interactions within the binding pocket.
While the acidic tetrazole group is key for AT1 antagonism, the reactive and polar nature of the aldehyde group could potentially allow this compound to interact with other targets, like Hsp90 or allosteric sites on EGFR, through the mechanisms described above. Its role would be highly dependent on the specific topology and amino acid composition of the target binding site.
| Structural Feature | Potential Role / Interaction Type | Relevance to Target Class |
|---|---|---|
| Biphenyl Core | Rigid scaffold for orienting substituents | AT1 Antagonists, Hsp90 Inhibitors, EGFR Inhibitors |
| Provides a hydrophobic surface for binding | General | |
| Aldehyde Group | Hydrogen bond acceptor | General |
| Potential for Schiff base formation with Lysine | General | |
| Participates in polar/dipole interactions | General |
Q & A
Basic: What are the common synthetic routes for 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde?
The synthesis typically involves palladium-catalyzed cross-coupling reactions or transient directing group (TDG) strategies. For example, derivatives of this compound are synthesized via palladium-catalyzed C–H activation with aryl halides or through TDG-mediated regioselective coupling of aromatic aldehydes with unactivated arenes . A general procedure (GP) involves reacting 2'-methyl-[1,1'-biphenyl]-2-carbaldehyde with ketones or alkenes under catalytic conditions, followed by column chromatography purification (e.g., hexane/EtOAC gradients) .
Basic: How is NMR spectroscopy utilized in characterizing this compound and its derivatives?
¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integrity. For example:
- The aldehyde proton typically resonates at δ 9.8–10.2 ppm (¹H NMR).
- Methyl groups on the biphenyl scaffold appear as singlets or doublets (e.g., δ 2.4–2.6 ppm for 4'-methyl substituents) .
- Coupling constants in ¹H NMR (e.g., J = 8–10 Hz for ortho-substituted protons) help distinguish between regioisomers .
HRMS (High-Resolution Mass Spectrometry) further validates molecular formulas, with deviations <2 ppm indicating successful synthesis .
Basic: What are the typical reactivity patterns of the aldehyde group in this compound?
The aldehyde group undergoes nucleophilic additions (e.g., oxime formation with hydroxylamine) and serves as an electrophilic site in cross-electrophile couplings. For instance, biphenyl carbaldehydes are converted to O-acetyl oximes for photochemical cyclization to phenanthridines . In electrocatalysis, the aldehyde directs palladium-mediated C–H activation, enabling enantioselective helicene synthesis .
Advanced: How does the methyl substituent influence regioselectivity in cross-coupling reactions?
The 4'-methyl group introduces steric and electronic effects that modulate regioselectivity. In TDG-mediated C–H activation, the methyl group stabilizes transient intermediates via weak coordination, favoring meta- or para-selectivity depending on the directing group’s transient nature . Computational studies (not detailed in evidence) could further elucidate hyperconjugative effects of the methyl group on electron density distribution.
Advanced: How can researchers address contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or HRMS data often arise from isotopic impurities, solvent effects, or regioisomeric byproducts. For example:
- Compare observed ¹³C NMR shifts (e.g., δ 190–195 ppm for aldehydes) with calculated values using software like Gaussian .
- Verify HRMS isotopic patterns (e.g., bromine-containing derivatives show M+2 peaks) .
- Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange artifacts .
Advanced: What strategies enable enantioselective functionalization of this compound?
Enantioselective pallada-electrocatalysis leverages chiral ligands or transient directing groups to control stereochemistry. For example, palladium complexes with chiral phosphine ligands induce asymmetry during C–H activation, yielding helicenes with >90% ee . Kinetic resolution during column chromatography (e.g., chiral stationary phases) may further purify enantiomers.
Advanced: How do transient directing groups (TDGs) enhance synthetic versatility for biphenyl carbaldehydes?
TDGs (e.g., amino acids or ketones) temporarily coordinate to the metal catalyst, enabling regioselective C–H functionalization. After the reaction, the TDG is removed under mild conditions (e.g., hydrolysis), leaving no residual directing groups. This strategy has been used to synthesize 4'-ethoxy-3-methyl derivatives with >90% regioselectivity .
Advanced: What computational methods are recommended for modeling reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations can map transition states and energy barriers for C–H activation steps. Software like Gaussian or ORCA is used to optimize geometries and calculate NMR chemical shifts. For crystallographic analysis, SHELXL/SHELXT refines structures using single-crystal X-ray data .
Advanced: How should air-sensitive intermediates derived from this compound be handled?
Store intermediates under inert atmospheres (argon/nitrogen) at 2–8°C . Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions. Quench reactive species (e.g., Grignard reagents) with saturated NH₄Cl before workup .
Advanced: What photochemical applications utilize biphenyl carbaldehydes?
UV irradiation of O-acetyl oximes derived from biphenyl carbaldehydes induces cyclization to phenanthridines (54% yield). Optimize reaction conditions by varying UV wavelength (254–365 nm) and solvent (MeCN/THF) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
